molecular formula C21H29N5O B2503654 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2415633-13-3

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2503654
CAS No.: 2415633-13-3
M. Wt: 367.497
InChI Key: NFOGOWHZIQUUPS-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperazine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of piperazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that may not be possible with simpler compounds.

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-24-13-15-25(16-14-24)10-3-4-17-27-20-7-11-26(12-8-20)21-19(18-22)6-5-9-23-21/h5-6,9,20H,2,7-8,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGOWHZIQUUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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